![molecular formula C26H25F3NOP B14788743 [2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)
[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a chiral phosphine ligand used in various catalytic processes. Its unique structure, which includes a tert-butyl group, a diphenylphosphanyl group, and a trifluoromethyl group, makes it a valuable compound in asymmetric synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphanyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions may target the oxazoline ring or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It plays a role in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects typically involves coordination to metal centers in catalytic processes. The phosphine group acts as a ligand, stabilizing the metal center and facilitating various chemical transformations. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole imparts unique electronic properties, making it more reactive and suitable for specific catalytic applications compared to its analogs.
Properties
Molecular Formula |
C26H25F3NOP |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3 |
InChI Key |
ZERPBOMQFMABTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


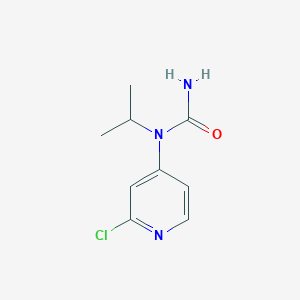

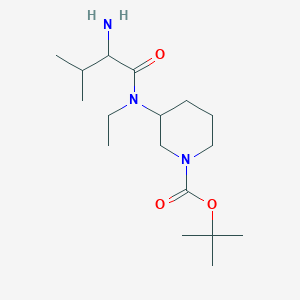
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
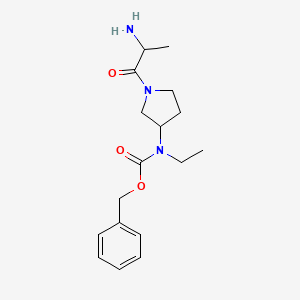
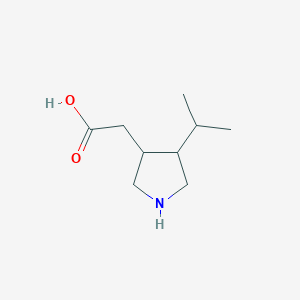
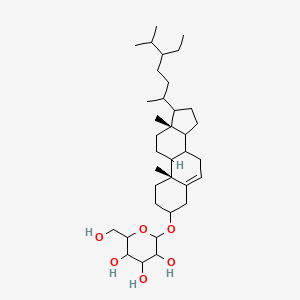
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)
